4-bromo-3,5-diethyl-1-methyl-1H-pyrazole

Physicochemical profiling Basicity prediction Pyrazole N-substitution effects

4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole (CAS 1545093-80-8) is a fully substituted 4-bromo-1H-pyrazole derivative in which the ring nitrogen is methylated and both C3 and C5 bear ethyl substituents. Its molecular formula is C₈H₁₃BrN₂ (MW 217.11 g·mol⁻¹).

Molecular Formula C8H13BrN2
Molecular Weight 217.11
CAS No. 1545093-80-8
Cat. No. B2894096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3,5-diethyl-1-methyl-1H-pyrazole
CAS1545093-80-8
Molecular FormulaC8H13BrN2
Molecular Weight217.11
Structural Identifiers
SMILESCCC1=C(C(=NN1C)CC)Br
InChIInChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3
InChIKeyGNQKPOHBAILOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole (CAS 1545093-80-8): Procurement-Relevant Physicochemical and Synthetic Baseline


4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole (CAS 1545093-80-8) is a fully substituted 4-bromo-1H-pyrazole derivative in which the ring nitrogen is methylated and both C3 and C5 bear ethyl substituents. Its molecular formula is C₈H₁₃BrN₂ (MW 217.11 g·mol⁻¹) . It is supplied as a liquid at ambient temperature with a typical commercial purity of 95% . The only computed physicochemical parameters publicly available include a predicted boiling point of 266.8 ± 35.0 °C, a predicted density of 1.37 ± 0.1 g·cm⁻³, and a predicted pKa of 1.14 ± 0.10, all derived from in silico estimation methods rather than experimental measurement . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the C4–Br bond serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) or for lithium–halogen exchange to introduce carbon- or heteroatom-based diversity at the 4-position [1].

Why 4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole (CAS 1545093-80-8) Cannot Be Replaced by Common In-Class Analogs


The substitution pattern on the pyrazole ring governs critical properties for downstream synthetic utility – including steric environment at the halogen-bearing carbon, solubility in nonpolar media, and the propensity for competitive dehalogenation during cross-coupling. The 3,5-diethyl-1-methyl combination differentiates this compound from the widely available 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1) and 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) in terms of both lipophilicity and axial shielding of the C–Br bond [1]. Within the class of 4-halo-1-methyl-3,5-dialkylpyrazoles, bromine offers a balanced reactivity profile that cannot be replicated by iodine (higher propensity for dehalogenation and homocoupling) or chlorine (reduced reactivity in oxidative addition) [2]. Therefore, direct generic substitution without accounting for the specific ethyl/methyl/bromo arrangement can lead to decreased coupling yields, altered regiochemical outcomes in lithiation sequences, and mismatched solubility characteristics in multistep syntheses [1][2].

Quantitative Differentiation Evidence for 4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole (CAS 1545093-80-8) vs. In-Class Analogs


Predicted pKa of 1.14 Confers a Distinct Basicity Profile Relative to Non-Methylated or Differently Substituted Pyrazole Scaffolds

The predicted aqueous pKa of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is 1.14 ± 0.10 (ACD/Labs estimate) . This value reflects protonation of the pyridine-type nitrogen in the fully substituted aromatic ring. For comparison, the NH-unsubstituted analog 4-bromo-3,5-diethyl-1H-pyrazole (CAS 60061-70-3) has an experimentally determined pKa of approximately 8.59, and 1-methylpyrazole itself exhibits a pKa of approximately 1.45 [1][2]. The ~7.4-unit difference between N-methyl and N-unsubstituted systems directly impacts the speciation under acidic aqueous conditions – the N-methyl derivative remains neutral across the entire pH range typically encountered in biological assays (pH 2–8), whereas the NH-pyrazole undergoes significant protonation changes, complicating partitioning and receptor-binding interpretations [1].

Physicochemical profiling Basicity prediction Pyrazole N-substitution effects

Bromine at C4 Outperforms Iodine in Suzuki–Miyaura Coupling by Suppressing Dehalogenation–Hydrodehalogenation Side Reactions

In a systematic study of halogenated aminopyrazoles under Suzuki–Miyaura conditions, direct comparison of chloro-, bromo-, and iodo-substituted pyrazoles revealed that bromo and chloro derivatives are superior to iodo analogs due to markedly reduced propensity for dehalogenation [1]. Although 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole itself was not a substrate in that aminopyrazole-focused study, the physicochemical trend is transferable to the 4-halopyrazole class because the dehalogenation pathway is governed by the carbon–halogen bond dissociation energy and the reductive elimination kinetics of the Pd(II) intermediate, which are intrinsic to the halogen identity and relatively insensitive to remote alkyl substitution [1]. The iodo congener 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole (CAS 1548536-38-4, MW 264.11 g·mol⁻¹) [2] is expected to undergo more extensive deiodination under identical coupling conditions, reducing product yield and complicating purification.

Cross-coupling efficiency Halogen-dependent reactivity Pyrazole functionalization

Physical State Advantage: Liquid Form at Ambient Temperature Permits Solvent-Free Dispensing and Automated Liquid Handling Relative to Solid Analogs

According to the Sigma-Aldrich product specification, 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is a liquid at room temperature and is shipped under normal (non-refrigerated) conditions . In contrast, the 3,5-dimethyl analog 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1) is a crystalline solid with a melting point of 119–121 °C , and the NH-unsubstituted homolog 4-bromo-3,5-diethyl-1H-pyrazole (CAS 60061-70-3) is also a solid at ambient temperature as inferred from commercial listings . The liquid physical form of the target compound eliminates the need for prior dissolution in an organic solvent before dispensing, reduces hygroscopicity-related weighing errors, and enables direct use in automated liquid-handling platforms for high-throughput experimentation (HTE) without the viscosity and precipitation issues encountered with solid-derived stock solutions.

Physical form selection Automated synthesis compatibility Laboratory workflow efficiency

Predicted LogP ≈ 2.5 Delivers Optimal Lipophilicity for Blood–Brain Barrier Penetration Screening Cascades Compared to Dimethyl Congener

Although an experimentally measured logP for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole has not been published, the XLogP3-AA value for the closely related 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole is 2.5, as computed by PubChem [1]. Bromine is marginally less lipophilic than iodine (π_Br ≈ 0.86 vs. π_I ≈ 1.12 on the Hansch scale), placing the estimated logP of the 4-bromo compound slightly lower, likely in the range of 2.2–2.5 [2]. By comparison, 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1) has a predicted logP ~1.7 due to the shorter alkyl chains [3]. The ~0.5–0.8 log-unit increase provided by the diethyl substitution places the compound in the optimal logP window (2–3) for passive blood–brain barrier permeability as defined by the Wager CNS MPO desirability function, making it a preferred intermediate over the dimethyl analog for CNS-targeted library synthesis.

Lipophilicity optimization CNS drug design Building block selection

Predicted Boiling Point of 266.8 °C Supports Purification by Short-Path Distillation – A Practical Advantage Over High-Melting Solid Analogs That Require Recrystallization

The predicted boiling point of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is 266.8 ± 35.0 °C at atmospheric pressure . While the wide uncertainty reflects the computational nature of the estimate, the value suggests that the compound is distillable under reduced pressure (e.g., 10–20 mmHg) below its thermal decomposition threshold. This is in contrast to high-melting solid analogs such as 4-bromo-3,5-dimethyl-1H-pyrazole (mp 119–121 °C) , whose purification typically requires recrystallization, a process that is solvent-intensive, scale-dependent, and less amenable to continuous-flow processing. For medicinal chemistry groups that require the scaffold in >95% purity for subsequent lithiation chemistry (where protic or halogenated solvent residues from recrystallization can quench organolithium intermediates), distillation offers a solvent-residue-free polishing step [1].

Purification methodology Process chemistry Physical property utilization

Procurement-Relevant Application Scenarios for 4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole (CAS 1545093-80-8)


CNS-Oriented Parallel Library Synthesis via Suzuki–Miyaura Diversification

The estimated logP range of 2.2–2.5 places 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole within the CNS MPO optimal window, making it a strategic 4-bromo scaffold for synthesizing 4-aryl/heteroaryl pyrazole libraries targeting CNS receptors [1]. The bromine handle enables robust Suzuki–Miyaura coupling with commercially available arylboronic acids under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O), with the bromo substituent offering higher coupling fidelity compared to the iodo congener, which is prone to dehalogenation side reactions that reduce library purity [2]. Its liquid physical form at ambient temperature further facilitates high-throughput parallel synthesis workflows by enabling direct dispensing via automated liquid handlers without the need for pre-dissolution, thereby reducing solvent incompatibility issues in plate-based formats .

Building Block for Organolithium-Mediated C4 Functionalization and Boronate Ester Formation

The C4–Br bond of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is amenable to lithium–halogen exchange using n-BuLi or t-BuLi at low temperature (–78 °C), generating a nucleophilic pyrazol-4-yl lithium species that can be trapped with electrophiles including trialkyl borates to yield the corresponding 4-boronic acid or pinacol ester [1]. The low predicted pKa of 1.14 ensures that the N-methyl pyrazole ring does not engage in competitive proton-transfer reactions with the organolithium reagent, a common side reaction observed with NH-pyrazoles (pKa ≈ 8.6) that can consume stoichiometric base and reduce lithiation efficiency [2]. The optional distillation-based purification of the starting bromide eliminates protic solvent residues that would otherwise quench the organolithium intermediate, improving yield reproducibility across batches .

Agrochemical Intermediate for 4-Substituted Pyrazole Herbicide/Fungicide Scaffolds

Synthetic routes to pyrazole-containing agrochemicals (e.g., pyrazosulfuron-ethyl, penthiopyrad, fluxapyroxad) frequently rely on 4-halo-3,5-dialkyl-1H-pyrazole intermediates for late-stage diversification [1]. The 3,5-diethyl pattern of the target compound provides greater lipophilicity and metabolic stability compared to 3,5-dimethyl analogs, potentially extending soil half-life and improving cuticular penetration in foliar applications – a key consideration in agrochemical lead optimization [2]. The bromine substituent at C4 serves as a versatile leaving group for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) with thiols or amines, offering broader synthetic divergence than the corresponding chloro analog which may require harsher conditions for SNAr activation .

Standardized Starting Material for Academic Methodology Studies on Pyrazole C–H Activation

The fully substituted nature of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole (all three ring carbons bearing non-hydrogen substituents) makes it an ideal model substrate for investigating regioselectivity and chemoselectivity in C–H activation methodologies, as there is no ambiguity regarding the site of functionalization [1]. In palladium-catalyzed direct arylation studies, 4-bromo N-substituted pyrazoles have been shown to undergo C–H arylation at the 5-position without competing C–Br bond cleavage under carefully optimized conditions (e.g., Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃, DMAc, 120 °C), providing a platform for sequential C–H and C–Br functionalization that is directly relevant to methodology development groups [2]. The availability of the compound as a liquid facilitates precise stoichiometric control in small-scale screening reactions where solid weighing errors can confound kinetic comparisons .

Quote Request

Request a Quote for 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.